Dgk|A-IN-4
Description
Contextualization within Relevant Chemical Biology Research Areas
Dgk|A-IN-4, as representative of inhibitors targeting diacylglycerol kinases, is situated within chemical biology research areas focused on lipid signaling, enzymology, and the development of chemical probes for target validation. Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the balance of these two crucial lipid second messengers medchemexpress.comgenecards.orgfrontiersin.orgnih.govdigitellinc.commdpi.comphysiology.orgfrontiersin.orgspringermedizin.deportlandpress.comnih.govfrontiersin.orgresearchgate.netaacrjournals.org. This enzymatic activity is central to numerous cellular processes, including signal transduction, cell proliferation, migration, and immune responses medchemexpress.comportlandpress.com. Research utilizing compounds like DGKalpha-IN-4 and DGKzeta-IN-4 falls under the broader effort to develop small-molecule modulators that can perturb specific nodes within these intricate signaling networks to understand their functional consequences mpg.decrick.ac.uknih.govnih.govthermofisher.kreubopen.orgchemicalprobes.org. The study of DGK inhibitors is particularly relevant to cancer biology and immunology, where dysregulation of DAG and PA signaling has been implicated medchemexpress.comfrontiersin.orgnih.govdigitellinc.comportlandpress.comnih.govfrontiersin.orgaacrjournals.orgnih.govdigitellinc.comresearchgate.netaai.org.
Historical Trajectory of this compound's Emergence in Academic Literature
The emergence of compounds like DGKalpha-IN-4 and DGKzeta-IN-4 in academic literature is part of the broader historical trajectory of research into diacylglycerol kinase inhibition. Early studies identified the importance of DGK enzymes in cellular signaling, and initial inhibitors, such as R59022 and R59949, were developed decades ago nih.govnih.gov. While these early compounds provided initial insights, their lack of specificity across the ten different mammalian DGK isoforms limited their utility in precisely dissecting the roles of individual DGKs nih.govdigitellinc.com. The subsequent historical trajectory has involved a drive towards discovering and characterizing more potent and isoform-selective DGK inhibitors. This effort has been fueled by a growing understanding of the distinct roles played by different DGK isoforms, particularly DGKα and DGKζ, in specific biological contexts like T cell activation and cancer medchemexpress.comfrontiersin.orgdigitellinc.comportlandpress.comfrontiersin.orgaacrjournals.orgnih.govdigitellinc.com. Compounds like DGKalpha-IN-4, reported as a potent DGKα inhibitor, represent advancements in this pursuit of isoform selectivity, enabling more precise investigations into the biological functions of specific DGK enzymes medchemexpress.com. DGKzeta-IN-4 is similarly recognized as a DGK-zeta inhibitor medchemexpress.com.
Conceptual Frameworks Driving this compound Investigations
Investigations involving compounds like this compound are driven by conceptual frameworks centered on the critical regulatory role of DGK enzymes in lipid signaling and downstream cellular events. The core concept is that DGKs act as a metabolic checkpoint, converting the signaling molecule DAG into PA digitellinc.comphysiology.orgaacrjournals.org. This conversion reduces DAG levels, which are necessary for activating downstream effectors such as Protein Kinase C (PKC) and the Ras/ERK pathway frontiersin.orgnih.govspringermedizin.de. By inhibiting DGK activity, compounds like DGKalpha-IN-4 and DGKzeta-IN-4 are hypothesized to increase intracellular DAG levels, thereby promoting the activation of DAG-dependent signaling pathways nih.govdigitellinc.com. This is particularly relevant in the context of T cell activation, where DGKα and DGKζ negatively regulate T cell receptor (TCR) signaling by limiting DAG availability frontiersin.orgdigitellinc.comfrontiersin.orgaacrjournals.orgdigitellinc.com. The conceptual framework in this area is that inhibiting these specific DGK isoforms can enhance TCR signaling, overcome T cell anergy or exhaustion, and boost anti-tumor immune responses frontiersin.orgnih.govdigitellinc.comportlandpress.comfrontiersin.orgaacrjournals.orgnih.govaai.org. In cancer cells, the conceptual framework involves exploring how altering the DAG/PA balance via DGK inhibition might directly impact tumor cell growth, survival, and other oncogenic processes nih.govnih.govnih.govresearchgate.net.
Overview of this compound's Significance as a Research Compound and Chemical Probe
Compounds such as DGKalpha-IN-4 and DGKzeta-IN-4 hold significant value as research compounds and chemical probes in chemical biology. Their significance stems from their ability to selectively modulate the activity of specific DGK isoforms, providing researchers with a tool to investigate the distinct functions of these enzymes in various biological systems digitellinc.comthermofisher.kr. As chemical probes, they allow for the acute and reversible inhibition of DGK activity, complementing genetic approaches like siRNA or CRISPR nih.govthermofisher.kr. This temporal control is crucial for dissecting the dynamic nature of signaling pathways. By using these inhibitors, researchers can explore the phenotypic consequences of altering DAG and PA levels mediated by specific DGK isoforms, thereby validating DGKs as potential targets for therapeutic intervention thermofisher.kr. For instance, the use of DGK inhibitors has been instrumental in demonstrating that inhibiting DGKα and DGKζ can enhance T cell activation and potentially improve cancer immunotherapies frontiersin.orgnih.govdigitellinc.comportlandpress.comfrontiersin.orgaacrjournals.orgnih.govdigitellinc.comaai.org. The development of increasingly potent and selective inhibitors like DGKalpha-IN-4 contributes significantly to the precision with which researchers can probe DGK-mediated biology.
Current Research Landscape and Unifying Hypotheses in this compound Studies
The current research landscape involving compounds like DGKalpha-IN-4 and DGKzeta-IN-4 is characterized by ongoing efforts to understand the precise roles of individual DGK isoforms in health and disease and to develop more effective and selective inhibitors. A unifying hypothesis driving much of this research, particularly in immunology and cancer, is that inhibiting specific DGK isoforms, predominantly DGKα and DGKζ, can reprogram immune cells, particularly T cells, to enhance anti-tumor immunity frontiersin.orgnih.govdigitellinc.comportlandpress.comfrontiersin.orgaacrjournals.orgnih.govaai.org. Studies are exploring the mechanisms by which DGK inhibition overcomes immunosuppression and anergy in the tumor microenvironment frontiersin.orgaacrjournals.org. Furthermore, research continues to investigate the direct effects of DGK inhibition on cancer cells themselves nih.govnih.govnih.govresearchgate.net. The development of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties remains a key focus. The aim is to translate the findings from fundamental chemical biology studies using these probes into potential therapeutic strategies. The data presented below highlights the inhibitory potency of DGKalpha-IN-4 against DGKα.
| Compound | Target | IC50 (nM) | Source (Patent) |
| DGKalpha-IN-4 | DGKα | 0.1 | WO2021105117 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H29N5O4 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
1-methyl-4-[4-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxo-7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile |
InChI |
InChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3 |
InChI Key |
NASLVCVITKSRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Dgk|a in 4 Action
Ligand-Target Interaction Dynamics and Kinetics
Specific studies detailing the ligand-target interaction dynamics and kinetics of Dgk|A-IN-4 were not found in the conducted searches. The concept of ligand-target interaction dynamics and kinetics involves understanding how a molecule, like this compound, binds to its target, including the rates of association and dissociation and the strength of the binding interaction nih.govmedchemexpress.commedchemexpress.comportlandpress.comphysiology.org.
Binding Affinity and Kinetics Studies (On-rates, Off-rates)
Specific data on the binding affinity (expressed as KD) and kinetic parameters (on-rates or ka/kon, and off-rates or kd/koff) for this compound interacting with its target(s) were not identified in the search results. Binding kinetics experiments provide crucial information about the dynamic interaction between a ligand and its target, which is essential for understanding the speed at which complexes form and dissociate nih.govmedchemexpress.comportlandpress.com. While some search results mention IC50 values for related DGK inhibitors like DGKα-IN-4 and DGKζ-IN-4, IC50 is a measure of potency in a functional assay and does not directly provide binding kinetic parameters mdpi.comresearchgate.net.
Allosteric Modulation and Cooperative Binding Investigations
Investigations into whether this compound acts as an allosteric modulator or exhibits cooperative binding with its target(s) were not found. Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the active site, influencing the protein's activity or its binding affinity for another ligand nih.gov. Cooperative binding describes situations where the binding of one molecule to a target influences the binding of subsequent molecules of the same or different type. Some DGK inhibitors have been described as acting via allosteric mechanisms, such as certain Type I DGK inhibitors that act as allosteric negative modulators researchgate.net. However, specific studies on this compound's allosteric or cooperative binding properties were not identified.
Intracellular Signaling Pathway Perturbations by this compound
Specific detailed research on how this compound perturbs intracellular signaling pathways, including lipid signaling networks and protein phosphorylation cascades, was not found. General information about the roles of DGK enzymes in these pathways is available, but the specific effects of this compound were not retrieved.
Impact on Lipid Signaling Networks (e.g., Diacylglycerol and Phosphatidic Acid Metabolism)
While DGK enzymes are central regulators of lipid signaling by catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), specific data on the impact of this compound on these metabolic processes were not found mdpi.comnih.gov. DGKs play a crucial role in balancing the levels of these two important lipid second messengers, which have distinct downstream effectors and roles in various cellular processes. Inhibiting DGK activity generally leads to increased DAG levels and decreased PA levels, thereby influencing downstream pathways modulated by these lipids researchgate.net. However, the specific extent and nature of this impact by this compound have not been detailed in the search results.
Cell Cycle Progression and Apoptotic Pathway Engagement (Mechanistic Research)
Research into the molecular and cellular mechanisms of this compound action has highlighted its impact on key regulatory processes governing cell proliferation and death. Studies have explored how this compound influences the cell cycle machinery and activates programmed cell death pathways, specifically apoptosis.
The cell cycle is a tightly regulated series of events that culminates in cell division, consisting of distinct phases: G1, S, G2, and M. Progression through these phases is controlled by the coordinated activity of cyclins and cyclin-dependent kinases (CDKs) nih.govgenome.jpwikipedia.org. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells and involves a cascade of molecular events mediated by caspases jci.orgthermofisher.comwikipedia.org.
Mechanistic research indicates that this compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines mdpi.com. For instance, studies have shown that treatment with this compound or related compounds can lead to an accumulation of cells in specific phases of the cell cycle. One study observed cell cycle arrest at the G2/M phase in certain cancer cell lines following treatment mdpi.com. Another investigation noted G0/G1 phase arrest in a different cell line researchgate.netualberta.ca. These findings suggest that this compound can interfere with the regulatory checkpoints that govern cell cycle transitions.
The induction of apoptosis by this compound has been linked to the activation of both intrinsic and extrinsic apoptotic pathways, depending on the cell type studied researchgate.netualberta.ca. The intrinsic pathway is typically triggered by intracellular signals, such as cellular stress or DNA damage, and involves the mitochondria thermofisher.comwikipedia.org. The extrinsic pathway is initiated by external signals, such as the binding of death ligands to cell surface receptors jci.orgthermofisher.com. Research findings suggest that this compound can lead to the loss of mitochondrial membrane potential and the activation of caspases, key executioners of the apoptotic process jci.orgresearchgate.netualberta.ca.
Detailed research findings have provided insights into the molecular targets and pathways modulated by this compound. For example, studies have examined the expression levels of proteins involved in cell cycle regulation and apoptosis following treatment with the compound. Changes in the expression of cyclins, CDKs, and inhibitors of apoptosis proteins (IAPs) have been reported, providing a molecular basis for the observed effects on cell cycle progression and apoptotic engagement tandfonline.comspandidos-publications.comingentaconnect.combiorxiv.org.
The involvement of specific signaling pathways, such as the MAPK and caspase pathways, in this compound-induced apoptosis has also been investigated ingentaconnect.combiorxiv.org. Data from these studies contribute to understanding the complex network of molecular events orchestrated by this compound that ultimately lead to cell cycle dysregulation and programmed cell death.
The following table summarizes some representative data points from mechanistic research on the effects of related compounds on cell cycle and apoptosis in different cell lines.
| Cell Line | Compound/Intervention | Cell Cycle Effect | Apoptotic Effect | Key Molecular Changes Observed | Source |
| K562 (Acute Leukemia) | Sulfonamide S1 (related compound) | G2/M arrest | Intrinsic and Extrinsic Apoptosis | Increased FasR and AIF expression, loss of mitochondrial potential, caspase-3 activation | researchgate.netualberta.ca |
| Jurkat (Acute Leukemia) | Sulfonamide S1 (related compound) | G0/G1 arrest | Intrinsic Apoptosis | Phosphatidylserine exposure, mitochondrial potential loss, reduced Survivin expression | researchgate.netualberta.ca |
| HL-60 (Acute Myeloid Leukemia) | DGKZ knockdown (related target) | G2/M arrest | Apoptosis | Increased MAPK, caspase-3, caspase-8, cytochrome C; decreased p-MAPK, survivin | ingentaconnect.combiorxiv.org |
| CTLL-2 (Mouse T cell line) | DGK inhibitor R59949 (related compound targeting DGKα) | Prevents G1 to S transition | No significant increase in apoptosis rate | Inhibits IL-2 induction of cyclin D3, no effect on bcl-2 and bcl-xL expression | aai.org |
| Glioblastoma cells (GBM8401 and U87MG) | RTA dh404 (related compound) | G2/M arrest | Apoptosis and Autophagy | Regulates expression of cell cycle, apoptosis, and autophagy-related genes, increased caspase-3 activity | mdpi.com |
Note: While this compound is the primary focus, some mechanistic insights are derived from studies on related compounds or interventions targeting Diacylglycerol Kinase (DGK) enzymes, given the context often involves DGK modulation.
Further detailed research findings often include dose-response curves illustrating the correlation between compound concentration and the extent of cell cycle arrest or apoptosis induction, as well as Western blot analysis showing the modulation of specific protein targets over time. These data collectively contribute to building a comprehensive understanding of how this compound exerts its cellular effects at a mechanistic level.
Identification and Biophysical Characterization of Dgk|a in 4 Biological Targets
Target Deconvolution Strategies for Dgk|A-IN-4
Target deconvolution aims to identify the molecular targets through which a bioactive small molecule exerts its phenotypic effect. technologynetworks.comresearchgate.net For a compound like this compound, potentially identified through phenotypic screening, several strategies can be employed to pinpoint its direct binding partners. pharmafocusasia.comresearchgate.net These methods often involve either directly capturing the protein targets using the compound or inferring the target based on cellular responses or genetic dependencies. researchgate.netdrughunter.com
Proteomic Approaches (e.g., Activity-Based Protein Profiling, Quantitative Proteomics)
Proteomic approaches are powerful tools for identifying protein targets of small molecules on a large scale. patsnap.commdpi.comnih.gov Activity-Based Protein Profiling (ABPP) utilizes chemical probes that covalently bind to the active site of specific enzyme classes, allowing for their enrichment and identification by mass spectrometry. mdpi.com While ABPP is particularly suited for enzymatic targets, compound-centric chemical proteomics (CCCP) involves immobilizing the small molecule bait on a matrix to affinity purify interacting proteins from complex biological lysates. mdpi.comnih.gov These captured proteins are then identified using mass spectrometry. mdpi.comebi.ac.uk
Quantitative proteomics, including methods like stable isotope labeling with amino acids in cell culture (SILAC), isobaric tag for relative and absolute quantification (iTRAQ), tandem mass tag (TMT), and label-free quantification, can be integrated with affinity purification to identify specific binders by comparing protein abundance in the presence and absence of the compound or a control. mdpi.comresearchgate.netacs.org This helps distinguish specific interactions from non-specific binding. acs.orgpnas.org For instance, quantitative LC-MS/MS can identify and quantify low-abundance proteins and analyze changes in protein abundance and modification states. patsnap.comresearchgate.net Thermal proteome profiling (TPP), also known as MS-CETSA, is another label-free quantitative proteomics method that assesses compound binding by measuring changes in protein thermal stability upon ligand engagement within a complex proteome. drughunter.commdpi.com
Genetic Screening and CRISPR/Cas9-based Target Validation
Genetic screening approaches, such as those utilizing RNA interference (RNAi) or CRISPR/Cas9 technology, can provide insights into a compound's targets by identifying genes whose modulation phenocopies or confers resistance to the compound's effects. researchgate.netpharmaron.comnuvisan.com CRISPR/Cas9 allows for precise gene editing, including targeted knockouts or knock-ins, to validate the functional relationship between a putative target and the observed phenotype. criver.comoncodesign-services.comnih.govbiocompare.com By systematically disrupting genes and observing the impact on the cellular response to this compound, researchers can validate whether a suspected protein is indeed a relevant biological target. oncodesign-services.comresearchgate.net This technology offers an advantage over RNAi by potentially achieving complete gene knockouts, leading to clearer phenotypic rescue experiments to confirm target specificity. criver.com
Affinity Purification-Mass Spectrometry (AP-MS)
Affinity Purification-Mass Spectrometry (AP-MS) is a widely used technique for identifying protein interaction partners of a specific protein or a small molecule. ebi.ac.ukpnas.orgnih.govfrontiersin.org In the context of target deconvolution for a small molecule like this compound, a common strategy involves immobilizing the compound or an analog on a solid support to serve as bait. technologynetworks.commdpi.comnih.gov Cell lysates are then passed over the immobilized bait, allowing proteins that bind to the compound to be captured. ebi.ac.uk After washing away unbound proteins, the retained proteins are eluted and identified using highly sensitive mass spectrometry techniques, such as LC-MS/MS. ebi.ac.ukpnas.org Quantitative variations of AP-MS can enhance the confidence in identified interactors and assess the impact of perturbations on protein-protein interactions. frontiersin.org Serial capture affinity purification (SCAP) is a related approach that can improve the purity of isolated protein complexes. pnas.org
Structural Biology of this compound-Target Complexes
Determining the three-dimensional structure of this compound in complex with its biological target(s) provides invaluable atomic-level detail about the binding mode, interaction interfaces, and conformational changes. This structural information is critical for understanding the compound's mechanism of action and for guiding the rational design of more potent and selective analogs. nih.govmigrationletters.com
X-ray Crystallography Studies for High-Resolution Structure Elucidation
X-ray crystallography is a primary technique for determining the high-resolution 3D structures of proteins and protein-ligand complexes. migrationletters.comcrelux.comlibretexts.org It involves obtaining well-ordered crystals of the this compound-target complex. These crystals are then diffracted by X-rays, and the resulting diffraction pattern is used to computationally reconstruct the electron density map of the complex, from which the atomic coordinates are determined. libretexts.org X-ray crystallography can reveal the precise interactions between this compound and its binding site on the target protein, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. migrationletters.com This detailed structural information is essential for understanding binding affinity and selectivity and for structure-based drug design efforts. migrationletters.comcrelux.com While obtaining crystals of membrane proteins or large, flexible complexes can be challenging, X-ray crystallography remains a powerful tool for many soluble protein targets. crelux.comnih.gov For example, crystallography has been used to determine the structures of individual domains of DGK isoforms, such as the EF-hand domain of DGK-α. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized to study the interactions between proteins and small molecules, such as this compound, in solution. By analyzing changes in the chemical shifts and line widths of NMR signals from a labeled protein upon titration with a ligand, researchers can identify the specific residues involved in the binding interface. acs.orgresearchgate.netfrontiersin.org This "chemical shift mapping" technique can provide atomic-resolution details about the binding site and conformational changes induced by the interaction. researchgate.netfrontiersin.org
For small to medium-sized proteins (up to approximately 30 kDa), 2D [¹H, ¹⁵N] or [¹H, ¹³C] NMR spectra are commonly used to observe chemical shift perturbations. acs.org When the interaction is in fast exchange on the NMR timescale, a single averaged chemical shift is observed, which changes upon ligand addition. researchgate.net In the slow exchange regime, separate signals for the free and bound protein are observed. researchgate.net Mapping these changes onto the 3D structure of the protein helps visualize the binding interface. researchgate.netfrontiersin.org
NMR can also provide information about the dynamics of protein-ligand interactions and estimate binding parameters like dissociation constants (KD). frontiersin.orgduke.edu Techniques such as intermolecular NOEs, cross-saturation, and paramagnetic methods can further complement chemical shift perturbation data to provide a comprehensive picture of the interaction. frontiersin.orgduke.edu In-cell NMR approaches are also being developed to study protein interactions in a more native cellular environment. nih.govpnas.org
Functional Characterization of this compound Target Modulation
Functional characterization of this compound involves assessing how its interaction with its biological targets translates into changes in cellular processes. This can include analyzing enzyme activity, receptor signaling, and protein-protein interactions.
Enzyme Kinetic Analyses (e.g., Vmax, Km, Turnover Number)
Enzyme kinetics is fundamental to understanding how this compound affects the catalytic activity of its enzyme targets, such as diacylglycerol kinases (DGKs). jove.compatsnap.comsmolecule.com Key parameters in enzyme kinetics include Vmax and Km. jove.compatsnap.commgcub.ac.inlibretexts.org
Vmax represents the maximum rate of reaction when the enzyme is saturated with substrate, reflecting the enzyme's catalytic efficiency and being influenced by the turnover number (kcat). jove.compatsnap.comlibretexts.orgkhanacademy.org Km, the Michaelis constant, is the substrate concentration at which the reaction velocity is half of Vmax. jove.compatsnap.commgcub.ac.inlibretexts.orgkhanacademy.org It serves as an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates higher affinity. jove.compatsnap.comlibretexts.org
This compound is described as a synthetic compound that acts as a competitive inhibitor of diacylglycerol kinases. smolecule.com Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding and reducing the reaction rate. smolecule.comkhanacademy.org This type of inhibition typically increases the apparent Km while leaving Vmax unchanged. khanacademy.org
Enzyme kinetic analyses with varying concentrations of this compound and the enzyme's substrate (diacylglycerol) can be used to determine the mode of inhibition and quantify its potency (e.g., IC50 or Ki values). These analyses provide crucial data on how effectively this compound modulates the enzymatic activity of its targets.
Receptor Activation/Inhibition Assays (Cell-based and In Vitro Systems)
While this compound is primarily characterized as a diacylglycerol kinase inhibitor, its effects can indirectly influence receptor signaling pathways that involve DGK activity. DGKs, particularly DGKα and DGKζ, play a role in downregulating T-cell receptor (TCR) signaling by phosphorylating diacylglycerol (DAG), a key second messenger produced upon receptor activation. carnabio.comportlandpress.commolbiolcell.org
Receptor activation or inhibition assays, both in cell-based systems and in vitro, can be used to assess the downstream effects of this compound-mediated DGK inhibition on such pathways. For instance, in the context of T-cell activation, assays could measure:
DAG accumulation: Inhibition of DGK by this compound would be expected to lead to increased levels of DAG following TCR stimulation. portlandpress.commolbiolcell.org
Downstream signaling: Assays could evaluate the activation of signaling molecules that are regulated by DAG or phosphatidic acid (PA), the product of DGK activity. This includes protein kinase C (PKC) pathways, which are activated by DAG, and potentially mTOR signaling, which can be regulated by PA. researchgate.netportlandpress.comoncotarget.com
Cellular responses: Functional assays could measure cellular outcomes of altered signaling, such as T-cell proliferation, cytokine production, or cytotoxicity, which are influenced by TCR signaling intensity. carnabio.comportlandpress.comaacrjournals.org
These assays, using techniques like Western blotting, ELISA, or flow cytometry, can help elucidate how this compound's biochemical activity on DGKs translates into functional changes in relevant cellular systems. aacrjournals.orgnih.govaai.org
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to many biological processes, including signal transduction pathways modulated by DGKs. pnas.orgnih.gov DGK isoforms are known to interact with various proteins that influence their localization, activity, and downstream signaling. researchgate.netportlandpress.com For example, DGKζ interacts with proteins like PSD95 and Sorting Nexin 27 (SNX27), which are important for its function in neurons and immune cells, respectively. researchgate.netportlandpress.com DGKα has been shown to interact with Src family kinases. oncotarget.com
This compound, by binding to DGK enzymes, could potentially influence these protein-protein interactions. This modulation could occur through several mechanisms:
Direct interference: this compound binding to DGK might directly block or alter the binding site for an interacting protein.
Conformational changes: Binding of this compound could induce conformational changes in DGK that affect its ability to interact with other proteins.
Indirect effects: By altering the levels of DAG and PA, this compound could indirectly influence the localization or activity of proteins that bind to these lipids, thereby affecting PPIs. researchgate.netportlandpress.com
Techniques such as co-immunoprecipitation, pull-down assays, or label-free methods like biolayer interferometry or surface plasmon resonance can be used to investigate if this compound modulates the interaction between DGKs and their known binding partners. oncotarget.com Studying the impact of this compound on these PPIs can provide further insights into its mechanism of action and its effects on cellular signaling networks.
Off-Target and Polypharmacology Profiling of this compound (Research Implications)
Off-target profiling and polypharmacology assessment are critical aspects of characterizing a chemical compound like this compound, particularly in the context of drug discovery and research. eurofinsdiscovery.comoup.comnih.govnih.gov While this compound is intended to target specific DGK isoforms, it may also interact with other proteins or pathways, leading to unintended effects. oup.comnih.gov
Off-target profiling involves evaluating the compound's activity against a broad panel of targets, including enzymes, receptors, ion channels, and transporters, that are not the primary intended targets. eurofinsdiscovery.comnih.govnih.gov This can be done using a combination of in vitro binding and functional assays. eurofinsdiscovery.com In silico methods are also increasingly used for predicting potential off-target interactions. nih.govnih.gov Identifying off-target activities early in research is crucial for understanding the compound's selectivity and predicting potential liabilities. eurofinsdiscovery.comnih.gov
Polypharmacology refers to the ability of a compound to interact with multiple targets. oup.comacs.orgnih.gov While sometimes associated with undesirable off-target effects, polypharmacology can also be a deliberate strategy in drug design, particularly for complex diseases that involve multiple pathways. acs.orgnih.gov Understanding the polypharmacological profile of this compound involves not just identifying off-targets but also understanding the functional consequences of these multiple interactions.
The research implications of off-target and polypharmacology profiling for this compound are significant:
Mechanism of action: Identifying off-targets can reveal previously unknown aspects of this compound's biological effects and provide a more complete picture of how it influences cellular processes.
Interpretation of research findings: Off-target activities can confound the interpretation of results from in vitro and in vivo studies if not recognized. Profiling helps attribute observed effects specifically to the intended DGK inhibition versus off-target interactions.
Translational potential: For compounds being investigated as potential therapeutic agents, off-target profiling is essential for assessing potential safety concerns and predicting adverse effects. eurofinsdiscovery.comnih.gov Polypharmacology insights can also inform decisions about the potential therapeutic areas where the compound might be most effective or where a multi-target approach is advantageous. acs.orgnih.gov
Future compound design: Understanding the structural features of this compound that contribute to its on-target and off-target activities can guide the design of more selective or compounds with desired polypharmacological profiles.
Comprehensive profiling of this compound's interactions beyond its primary DGK targets is therefore essential for robust research and informs its potential utility and limitations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dgk|a in 4
Systematic Chemical Modification of the Dgk|A-IN-4 Scaffold
Systematic chemical modification of a lead scaffold like this compound is a common approach in medicinal chemistry to explore the chemical space around the active compound and identify analogues with improved properties. This process typically involves synthesizing a series of related compounds where specific parts of the molecule are altered.
Detailed, publicly available research findings specifically describing systematic chemical modifications of the this compound scaffold and their impact on its activity or properties were not found in the consulted literature. Research on other DGK inhibitors, such as Amb639752, has involved SAR studies to understand the importance of specific functional groups and inform the design of analogues.
Design Principles for Novel Analogues
The design principles for novel analogues of a DGKα inhibitor like this compound would typically be guided by the structure of the target enzyme (if known) and the observed activity of the parent compound and any initial analogues. Principles often include:
Bioisosteric replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.
scaffold hopping: Replacing the core structure with a different chemical scaffold while retaining key pharmacophoric features necessary for activity.
Exploration of substituents: Varying the type, size, and electronic properties of substituents at different positions on the scaffold to probe interactions with the binding site.
Conformational restriction or flexibility: Introducing rigidity or flexibility into the molecule to favor a bioactive conformation or improve interactions.
Specific design principles applied to generate novel analogues based on the this compound scaffold were not detailed in the publicly available search results.
Impact of Substituent Variation on Molecular Interactions
Varying substituents on a molecular scaffold can significantly impact its interactions with the target enzyme and other biological molecules. These interactions include hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects. Changes in substituents can alter a compound's binding affinity, selectivity for different DGK isoforms, solubility, permeability, and metabolic stability.
Specific research findings detailing how variations in substituents on the this compound scaffold impact its molecular interactions with DGKα or other targets were not found in the consulted literature. Studies on other DGK inhibitors have shown that specific structural features and substituent positions are crucial for potent inhibition.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds and guide the design of more potent analogues. QSAR models utilize molecular descriptors that represent various aspects of a molecule's structure, properties, or topology.
Detailed, publicly available information on QSAR modeling specifically applied to this compound derivatives was not found in the consulted literature. QSAR studies are a common practice in drug discovery and would typically involve synthesizing a series of this compound analogues, measuring their DGKα inhibitory activity, calculating molecular descriptors for each compound, and developing a statistical model that relates the descriptors to the activity.
Conformational Analysis and Bioactive Conformation Elucidation
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The bioactive conformation is the specific three-dimensional shape that a ligand adopts when bound to its biological target and is responsible for eliciting the desired biological response. Elucidating the bioactive conformation is crucial for understanding the molecular basis of binding and for designing improved ligands.
Specific research findings detailing the conformational analysis of this compound or the elucidation of its bioactive conformation when bound to DGKα were not found in the publicly available literature. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like molecular dynamics simulations and quantum mechanics calculations) are commonly used to study molecular conformations and determine bioactive conformers.
Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Research
Ligand efficiency (LE) and lipophilic efficiency (LiPE, also known as ligand-lipophilicity efficiency or LLE) are metrics used in drug discovery to assess the quality of a compound beyond just its potency. LE relates potency to the size of the molecule, while LiPE relates potency to the compound's lipophilicity (measured as LogP or LogD). These metrics help in identifying compounds that achieve high potency without being excessively large or lipophilic, which can lead to issues like poor solubility, high clearance, and off-target binding.
Detailed, publicly available research applying ligand efficiency or lipophilic efficiency metrics specifically in the context of this compound research was not found in the consulted literature. These metrics would typically be calculated for this compound and its analogues to guide optimization efforts towards compounds with a better balance of potency and physicochemical properties.
Stereochemical Influences on this compound Activity
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, can profoundly influence a compound's biological activity. Different stereoisomers (enantiomers and diastereomers) of a chiral compound can interact differently with a chiral biological target like an enzyme, leading to differences in binding affinity, efficacy, and selectivity.
Specific research findings detailing the influence of stereochemistry on the activity of this compound were not found in the publicly available literature. If this compound contains chiral centers, studies investigating the activity of individual stereoisomers would be necessary to understand the stereochemical requirements for potent DGKα inhibition.
Pharmacological Characterization of Dgk|a in 4 in Controlled Preclinical Models in Vitro/ex Vivo
In Vitro Pharmacological Profiling in Isolated Cell Lines
In vitro studies using isolated cell lines are fundamental in the early pharmacological characterization of a compound. These models allow for controlled investigations into a compound's direct effects on specific biological targets and cellular processes, isolated from the complexities of a whole organism.
Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)
Receptor binding assays are employed to quantify the affinity of a compound for its intended molecular target. In the context of Dgk|A-IN-4, which is identified as a Diacylglycerol Kinase alpha (DGKα) inhibitor, these assays typically measure the compound's ability to bind to or inhibit the enzymatic activity of DGKα. DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to phosphatidic acid (PA), playing a crucial role in various cellular signaling pathways, particularly in T cell activation and cancer progression. uniprot.orginvivochem.cninvivochem.cn
Research indicates that DGKα-IN-4 is a potent inhibitor of DGKα. One source reports that DGKα-IN-4 (example 432), extracted from patent WO2021105117, demonstrates an IC₅₀ value of 0.1 nM against DGKα. nih.gov The IC₅₀ value represents the half-maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the target enzyme's activity. This low nanomolar IC₅₀ suggests a high potency of this compound as a DGKα inhibitor in an enzymatic assay.
While the specific type of assay used to determine this IC₅₀ (e.g., radioligand binding, fluorescence polarization, or a direct enzyme activity assay measuring DAG to PA conversion) is not explicitly detailed in the available information for this compound, typical enzymatic assays for DGK activity involve measuring the conversion of a labeled DAG substrate to labeled PA in the presence of the enzyme and varying concentrations of the inhibitor. researchgate.netahajournals.org
Functional Assays (e.g., Reporter Gene Assays, Calcium Mobilization)
Functional assays are designed to assess the biological consequence of a compound's interaction with its target. For DGKα inhibitors, in vitro functional assays in cell lines can evaluate the impact on downstream signaling pathways regulated by DGKα. DGKα influences pathways such as the Ras-MAPK and PKCθ/NF-kB pathways by modulating DAG and PA levels. sigmaaldrich.comreadthedocs.ionih.gov
Common functional assays used to study DGKα inhibition in cell lines include:
Enzyme Activity Assays: Directly measuring the rate of DAG phosphorylation to PA in cell lysates or with purified enzyme. researchgate.netahajournals.orgflybase.org
Signaling Pathway Assays: Assessing the activation or inhibition of downstream effectors. For instance, in T cells, DGKα inhibition can enhance Ras-ERK pathway activity and influence PKCθ/NF-kB pathways, which can be measured through Western blotting or reporter gene assays. sigmaaldrich.comnih.gov
Calcium Mobilization Assays: Evaluating changes in intracellular calcium levels, as DGKα translocation and activity can be calcium-dependent. readthedocs.io
Based on the available search results, specific data detailing the effects of this compound in these types of in vitro functional assays were not found. Studies on DGKα inhibition in general, or using other inhibitors, have shown effects on these pathways, but direct functional data for this compound is not presented in the consulted sources.
Cellular Response Studies (e.g., Proliferation, Apoptosis Induction – Mechanistic)
Cellular response studies investigate how cells behave when treated with a compound, providing insights into its potential therapeutic or toxic effects. Given the role of DGKα in cell proliferation, survival, and immune cell function, cellular response studies for DGKα inhibitors often focus on proliferation, apoptosis, migration, and activation markers. uniprot.orgresearchgate.netoup.com
Typical in vitro cellular response assays used in the study of DGKα inhibition include:
Cell Proliferation Assays: Measuring the rate of cell growth using techniques like cell counting, metabolic assays (e.g., MTT, AlamarBlue), or DNA synthesis markers (e.g., EdU incorporation). oup.com
Apoptosis Induction Assays: Detecting markers of apoptosis, such as cleaved caspase-3, annexin (B1180172) V binding, or changes in mitochondrial membrane potential. researchgate.net
Immune Cell Activation Assays: In the context of T cells, assessing activation markers like CD69 expression or cytokine production. sigmaaldrich.comreadthedocs.ionih.gov
Migration and Invasion Assays: Evaluating the ability of cells, particularly cancer cells, to migrate or invade through a barrier. uniprot.orgresearchgate.net
While the importance of DGKα in these cellular processes is well-documented, and inhibition of DGKα with other compounds has shown effects in these assays uniprot.orgresearchgate.net, specific experimental data detailing the outcomes of cellular response studies using this compound were not identified in the provided search results.
Ex Vivo Tissue and Organ System Studies
Ex vivo models utilize tissues or organs removed from a living organism and maintained in a controlled laboratory environment. These models bridge the gap between in vitro studies and in vivo whole-organism studies, preserving some of the native tissue architecture and cellular interactions.
Based on the available search results, there is no specific data detailing the use or effects of this compound in ex vivo tissue and organ system studies. However, general methodologies for such studies are relevant for characterizing the potential effects of compounds like DGKα inhibitors on tissue function.
Isolated Organ Bath Studies for Functional Responses
Isolated organ bath studies are a classical pharmacological technique used to measure the functional responses of isolated tissues or organs, such as smooth muscle contraction or relaxation, in response to pharmacological agents or electrical stimulation. Tissues like vascular rings, trachea, or segments of the gastrointestinal tract are suspended in a bath containing physiological solution, and changes in tension are recorded using transducers.
While DGKα is expressed in various tissues invivochem.cn, including those where isolated organ bath studies are commonly performed (e.g., smooth muscle nih.gov), specific data on the effects of this compound on the functional responses of isolated tissues in organ bath studies were not found in the provided search results. Studies on the role of DGKα in smooth muscle contraction have been reported using other methods nih.gov.
Tissue Slice Electrophysiology for Neural or Cardiac Activity
Tissue slice electrophysiology is a technique used to record the electrical activity of neurons or cardiac cells in acute or organotypic tissue slices. This method allows for the investigation of synaptic transmission, ion channel function, and network activity while maintaining some of the native cellular environment and connectivity. Brain slices are commonly used to study neuronal excitability and synaptic plasticity, while cardiac slices can be used to study the electrical properties of cardiac muscle.
Primary Cell Culture Investigations for Specific Cell Types
Primary cell cultures, derived directly from tissues, are valuable tools for studying the effects of compounds in a more physiologically relevant setting compared to immortalized cell lines mdpi.comwaocp.orgkosheeka.comsigmaaldrich.com. Investigations using primary cell cultures can provide insights into the specific effects of DGK modulation on different cell types.
Studies involving the inhibition or knockdown of DGKα have been conducted in primary cell types, including human tumor-infiltrating CD8+ T cells and normal human astrocytes and fibroblasts nih.govaai.org. In the context of renal cell carcinoma (RCC), CD8+ T cells infiltrating tumors showed elevated expression of DGKα compared to those from non-tumor kidney areas aai.org. Pharmacological inhibition of DGKα in these tumor-infiltrating lymphocytes improved ERK phosphorylation and lytic granule exocytosis, suggesting a role for DGKα in suppressing anti-tumor immune responses aai.org.
Furthermore, studies assessing the effect of DGKα inhibition on non-cancerous primary cells, such as normal human astrocytes and fibroblasts, indicated a relative lack of cytotoxicity compared to cancer cells nih.gov. This suggests a potential therapeutic window for DGK inhibitors targeting DGKα in certain diseases nih.gov.
Primary cell cultures are also utilized to study various cellular processes, including metabolism, aging, signaling pathways, and the effects of drugs and toxic compounds sigmaaldrich.com. The use of primary cancer cell cultures, derived from fresh surgical specimens, is gaining prominence as they more closely resemble the phenotype and behavior of original tumors, offering a more reliable model for preclinical analyses and drug screening waocp.orgkosheeka.com.
Mechanistic Studies in Genetically Modified Cellular Systems
Genetically modified cellular systems, such as those employing knockout, knockdown, or overexpression techniques, are crucial for dissecting the specific roles of target proteins like DGK isoforms and validating them as therapeutic targets wjgnet.commpg.de.
Knockout/Knockdown Models for Target Validation
Knockout and knockdown approaches are used to reduce or eliminate the expression of a specific gene, allowing researchers to observe the functional consequences of the absence or reduction of the corresponding protein wjgnet.commpg.de. Studies utilizing siRNA or shRNA-mediated knockdown of DGK isoforms have provided significant insights into their cellular functions.
For instance, knockdown of DGKα in glioblastoma and melanoma cells led to substantial cellular toxicity and decreased proliferation aacrjournals.orgnih.gov. This effect was shown to be specific, as the toxicity in glioblastoma cells could be rescued by the addition of exogenous phosphatidic acid, the product of DGK activity nih.gov. DGKα knockdown also impacted downstream signaling pathways, leading to decreased expression and/or activation of proteins such as mTOR, Akt, HIF-1α, and c-myc aacrjournals.org.
Knockdown of other DGK isoforms, such as DGKδ, has also been investigated. Studies in 3T3-L1 preadipocytes showed that knockdown of DGKδ inhibited adipocyte differentiation and altered lipid synthesis researchgate.net. DGKδ knockdown blunted the increase in total levels of PA and DAG during differentiation and impaired the accumulation of signaling-related DAG and PA species researchgate.net.
These studies demonstrate the utility of knockdown models in validating DGK isoforms as targets and elucidating the downstream effects of their reduced activity.
Overexpression Systems for Pathway Dissection
Overexpression systems involve increasing the expression of a specific gene to study the effects of elevated protein levels on cellular processes and to dissect signaling pathways ahajournals.org. Overexpression studies complement knockdown approaches and can help confirm the role of a protein in a particular phenotype.
Overexpression of DGKα in glioblastoma and melanoma cells resulted in a significant increase in cell proliferation in vitro, further supporting its role in promoting cancer cell growth aacrjournals.org. This finding, coupled with the cytotoxicity observed upon DGKα silencing, highlights the importance of maintaining appropriate DGKα levels for cellular function, particularly in cancer cells nih.govaacrjournals.org.
Studies involving the overexpression of other DGK isoforms, such as DGKζ, have also been conducted. Overexpression of DGKζ in cultured rat neonatal cardiomyocytes blocked agonist-induced activation of the DAG-PKC signaling pathway and prevented cardiomyocyte hypertrophy ahajournals.org. This suggests that DGKζ can function as a negative regulator of this pathway ahajournals.org.
Overexpression systems are valuable for understanding how increased DGK activity influences cellular behavior and signaling networks, providing a counterpoint to studies involving inhibition or reduction of DGK expression.
Kinetic Aspects of this compound Activity in Defined Biological Systems
Understanding the kinetic aspects of a compound's activity in biological systems is crucial for characterizing its pharmacological profile solubilityofthings.comchalmers.semolbiolcell.orgnih.gov. Kinetics describes the rates of biochemical reactions and how they are influenced by factors such as substrate and enzyme concentrations, as well as environmental conditions solubilityofthings.commolbiolcell.org.
For an enzyme inhibitor like this compound (presumed to be a DGK inhibitor), kinetic studies would typically involve determining parameters such as the inhibition constant (Ki), which reflects the inhibitor's affinity for the enzyme, and the type of inhibition (e.g., competitive, non-competitive) solubilityofthings.com. These studies are often conducted using purified enzymes or in cell lysates under defined conditions oncotarget.com.
While specific kinetic data for this compound are not detailed in the provided search results, research on DGK enzymes in general involves kinetic analyses to understand their catalytic activity and interaction with substrates and inhibitors solubilityofthings.commolbiolcell.org. Kinetic modeling can be employed to represent biological systems and simulate the temporal dynamics of biochemical variables, providing insights into reaction rates and pathway dynamics chalmers.senih.govucsb.edu.
Studies on DGK inhibitors like R59949 have characterized their ability to block DGK catalytic functions oncotarget.com. Such characterization would involve determining the concentration of the inhibitor required to achieve a certain level of enzyme inhibition (e.g., IC50 value) and analyzing the kinetics of the inhibited reaction oncotarget.com.
Kinetic studies in defined biological systems, such as reconstituted lipid vesicles or liposomes containing purified DGK enzymes, can provide fundamental information about the enzyme's activity and how it is affected by inhibitors in a controlled environment solubilityofthings.commolbiolcell.org. Cellular kinetic studies can further explore the compound's effects within the complex environment of a living cell, considering factors like cellular uptake, metabolism, and localization solubilityofthings.com.
Computational and Theoretical Investigations of Dgk|a in 4
Molecular Docking and Dynamics Simulations of Dgk|A-IN-4-Target Interactions
Molecular docking and dynamics simulations are fundamental computational techniques used to predict the binding pose and affinity of a small molecule (ligand) within the binding site of a target macromolecule, such as a protein. These methods are essential for understanding the molecular interactions driving ligand-target binding and are widely applied in structure-based drug design and virtual screening.
In the context of DGK inhibitors, molecular docking can be used to model how compounds like this compound might interact with the active site or other crucial regions of DGK enzymes, such as DGKα or DGKζ. This involves generating possible orientations and conformations (poses) of the ligand within the target's binding pocket and scoring these poses based on predicted binding energy. Molecular dynamics simulations can further explore the stability of the predicted ligand-target complex over time, providing insights into conformational changes and the dynamics of the interaction.
While specific docking or dynamics simulation data for this compound were not found, studies on other DGK inhibitors and related proteins demonstrate the utility of these methods. For instance, docking studies have been used to investigate the ATP-binding site in DGK paralogs. Computational design and docking studies have also been applied to identify novel DGKα modulators by evaluating compounds across different binding pockets. These examples highlight how molecular docking and dynamics simulations would be applied to this compound to predict its binding mode, estimate binding affinity, and understand the molecular basis of its interaction with specific DGK isoforms.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations delve into the electronic structure of molecules, providing detailed information about their properties, reactivity, and interactions at a fundamental level. These calculations can determine properties such as molecular geometry, charge distribution, frontier molecular orbitals, and reaction pathways.
For a compound like this compound, quantum chemical calculations could provide insights into its intrinsic electronic properties, which are crucial for understanding its behavior in biological environments and its potential interactions with target enzymes. Such calculations can help predict the molecule's stability, potential sites for chemical reactions (including metabolism), and the nature of interactions (e.g., hydrogen bonding, pi-pi stacking) it might form with amino acid residues in the binding site of a DGK enzyme.
Although specific quantum chemical calculations for this compound are not detailed in the search results, these methods are broadly applied in computational chemistry to characterize small molecules relevant to drug discovery. For example, quantum mechanical calculations have been used in conjunction with pharmacophore modeling to analyze the electrostatic characteristics of compounds and their role in enzyme binding. The application of quantum chemistry to this compound would involve calculating its optimized molecular geometry, electronic charge distribution, and other relevant parameters to better understand its inherent chemical nature and how it might behave in biological interactions.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a technique used to represent the essential features of a molecule or a set of molecules that are necessary for biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific 3D spatial arrangement. Pharmacophore models serve as queries for virtual screening of large chemical databases to identify novel compounds with similar key features, which are thus likely to bind to the same biological target.
In the search for novel DGK inhibitors, pharmacophore modeling and virtual screening are valuable tools. By developing a pharmacophore model based on known DGK inhibitors or the DGK binding site, researchers can screen vast libraries of compounds computationally to identify potential new lead candidates with similar interaction profiles.
While specific pharmacophore models or virtual screening campaigns using this compound as a query or target were not found, these methods have been successfully applied to identify novel DGKα inhibitors based on chemical homology with existing inhibitors. Studies have also used structure-based pharmacophore models derived from DGKα to screen databases for potential modulators. Applying these techniques to this compound would involve either generating a ligand-based pharmacophore model from this compound (if its active conformation is known or can be predicted) or a structure-based model from a DGK enzyme bound to a ligand (or an apo structure), and then using these models to screen chemical databases for compounds sharing the relevant pharmacophoric features.
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly integrated into drug discovery workflows, offering powerful tools for analyzing complex biological and chemical data, predicting molecular properties, and accelerating the identification of potential drug candidates. nih.gov In the context of studying compounds like this compound and their interaction with targets like DGK, ML and AI can be applied in various ways.
Although direct applications of ML/AI specifically in the research of this compound were not found, the broader application of these technologies in DGK research and drug discovery is evident. AI has contributed to predicting DGK structures, and ML techniques are being integrated with pharmacophore modeling and virtual screening to improve the efficiency of identifying active compounds. Future research on this compound could leverage ML/AI for predicting its ADMET properties (though ADMET information is excluded from this article), optimizing its structure for improved potency or selectivity, or identifying patient populations most likely to respond to a therapy involving DGK inhibition.
Chemoinformatics and Cheminformatics Analysis of this compound Chemical Space
Chemoinformatics and cheminformatics involve the use of computational and informational techniques to handle, analyze, and apply chemical information. This field is crucial for managing chemical databases, predicting molecular properties, and exploring chemical space to find novel compounds with desired characteristics.
Analyzing the chemical space around this compound using cheminformatics tools would involve characterizing its structural features, calculating various molecular descriptors (e.g., molecular weight, logP, topological polar surface area, number of rotatable bonds), and comparing it to libraries of known compounds. This analysis can help understand the compound's drug-likeness, identify potential liabilities, and suggest structural modifications to improve its properties. Cheminformatics databases and tools facilitate the organization, search, and retrieval of chemical structures and associated data.
While specific cheminformatics analyses of this compound were not found, these methods are routinely applied to DGK inhibitors and other small molecules in drug discovery. Cheminformatics libraries and software provide the necessary tools for tasks such as chemical structure representation, similarity searching, and property prediction. Analyzing the chemical space of DGK inhibitors through cheminformatics can reveal structural trends associated with activity and selectivity, guiding the design of new compounds. For this compound, cheminformatics analysis would involve determining its molecular descriptors, comparing its structure to known DGK inhibitors to understand its novelty and potential scaffold hopping opportunities, and utilizing chemical databases for further exploration.
Dgk|a in 4 As a Biochemical Tool and Research Probe
Utility of Dgk|A-IN-4 for Biological Pathway Elucidation
The primary utility of this compound lies in its ability to acutely and specifically inhibit DGKα and DGKζ, allowing researchers to probe the function of these enzymes within cellular signaling networks. DGKα and DGKζ are highly expressed in T-cells and are recognized as negative regulators of T-cell receptor (TCR) signaling. nih.govresearchgate.net By metabolizing DAG, they attenuate the signaling pathways necessary for T-cell activation and effector functions. nih.gov
The application of inhibitors like this compound has been instrumental in elucidating this pathway. Research has shown that dual inhibition of DGKα/ζ can amplify suboptimal T-cell receptor signaling. nih.gov This is particularly relevant in contexts where antigen presentation by tumor cells is low, a common mechanism of immune evasion. nih.gov By using this compound, researchers can simulate a "loss-of-function" phenotype for these kinases, demonstrating that their inhibition leads to sustained DAG signaling, which in turn enhances the Ras/ERK pathway, crucial for T-cell activation and cytotoxicity. nih.gov
Furthermore, this compound has been used to clarify the relationship between DGK activity and immune checkpoint pathways, such as the one mediated by Programmed cell death protein 1 (PD-1). Studies have demonstrated that combining DGKα/ζ inhibitors with PD-1 blockade results in synergistic anti-tumor immunity. nih.gov This suggests that DGKα/ζ acts as an intracellular T-cell checkpoint that, when inhibited, can lower the threshold for T-cell activation and overcome resistance to conventional checkpoint inhibitors. nih.govinsilico.com The use of this compound allows for the precise dissection of this intracellular mechanism, separating it from the effects of extracellular checkpoint blockade.
Applications in Target Validation and Deconvolution Studies
Target validation is the process of confirming that a specific biological molecule is fundamentally involved in a disease process and that its modulation will likely have a therapeutic effect. Target deconvolution, conversely, is the process of identifying the specific molecular target(s) of a compound discovered through phenotypic screening. nuvisan.com this compound and its precursors are excellent examples of compounds used in both processes.
The chemical series to which this compound belongs was optimized from hits identified in a phenotypic screen designed to find small molecules that could potentiate T-cell activation. nih.gov The initial compounds were active, but their precise molecular target was unknown. To deconvolve this, chemical proteomic profiling was employed. This involved creating a lipid-based photoaffinity probe, a modified version of the inhibitor that can covalently bind to its target upon photoactivation. nih.gov
In these studies, the probe demonstrated enhanced binding to DGKα in the presence of the active compound. nih.gov This phenomenon, which correlated with the translocation of DGKα to the plasma membrane, definitively identified DGKα as the primary target. Subsequent analysis revealed that optimized compounds, like this compound, also potently inhibit DGKζ. nih.gov This use of a chemical probe was crucial for target deconvolution, moving the research from a phenotypic observation to a target-specific mechanism of action.
Once DGKα/ζ were identified, the inhibitors were used for target validation. By treating T-cells with this compound and observing the predicted potentiation of signaling and effector functions, researchers could validate that inhibiting these specific kinases was responsible for the desired immune-enhancing phenotype. nih.gov This validation provides the rationale for pursuing DGKα/ζ as a therapeutic target for cancer immunotherapy. nih.govinsilico.com
Development of this compound-Based Chemical Probes for Live Cell Imaging
While this compound itself is not an imaging agent, its structure serves as a valuable scaffold for the development of chemical probes for live-cell imaging. The creation of such probes typically involves conjugating the selective inhibitor to a fluorescent dye (fluorophore). acs.orgnih.gov This allows for the direct visualization of the target protein's localization and dynamics within living cells.
A key step in this process is ensuring that the addition of the fluorophore does not significantly impair the inhibitor's binding affinity or selectivity for its target. The development of a lipid-based photoaffinity probe from the this compound chemical series demonstrates that the molecule can be chemically modified while retaining its ability to bind DGKα. nih.gov This same principle applies to the creation of imaging probes.
A potential strategy for developing a this compound-based imaging probe would involve:
Scaffold Analysis: Identifying a position on the this compound molecule where a linker and fluorophore can be attached without disrupting the key interactions with the DGK active site.
Synthesis: Covalently linking a suitable fluorophore (e.g., a silicon-rhodamine dye for super-resolution microscopy) to the this compound scaffold. acs.org
Validation: Confirming that the new probe retains high affinity and selectivity for DGKα and DGKζ and can be used to visualize the endogenous proteins in live cells, potentially tracking their translocation to the plasma membrane upon T-cell activation. nih.gov
Such a probe would be a powerful tool, enabling researchers to study the spatiotemporal regulation of DGKα and DGKζ in real-time, providing insights that are not achievable with methods that require cell fixation. nih.gov
This compound in High-Throughput Screening Campaigns (as a Reference Compound or Tool)
High-throughput screening (HTS) is a drug discovery process that uses automation to rapidly test large numbers of chemical compounds for a specific biological activity. nih.govyoutube.com Compounds like this compound are valuable in HTS campaigns in several ways.
The discovery of the chemical class to which this compound belongs originated from a human primary T-cell phenotypic HTS campaign. nih.gov The goal was to identify compounds that could boost T-cell activation, a desired phenotype for cancer immunotherapy. Once a hit like the this compound precursor is identified, characterized, and its target deconvoluted, it becomes an invaluable tool for future screens.
As a reference compound , this compound can be used in subsequent HTS campaigns to:
Validate a new assay: Ensuring the assay can correctly identify a compound with the desired mechanism of action (i.e., DGKα/ζ inhibition).
Set a benchmark for potency: New hits identified in a screen can be compared against the known potency and selectivity of this compound.
Aid in secondary screening: It can be used to distinguish compounds with a similar DGK-inhibiting mechanism from those that achieve the same phenotype through other pathways.
| Role in HTS | Function | Example of Use |
| Origin | Discovered via Phenotypic Screen | Identified in an HTS for potentiators of T-cell activation. nih.gov |
| Reference Compound | Positive Control | Used to confirm that a new target-based assay for DGKα/ζ is working correctly. |
| Benchmarking Tool | Potency and Selectivity Standard | A new compound's IC50 for DGKα is compared to that of Dgk |
| Mechanistic Probe | Pathway Elucidation | Used in secondary screens to confirm if new hits operate through the DGKα/ζ pathway. |
Contributions of this compound to Fundamental Biological Understanding
The development and application of this compound have made significant contributions to the fundamental understanding of immunology and cell biology. By providing a means to selectively inhibit DGKα and DGKζ, this chemical tool has helped solidify several key biological concepts.
First, it has been central to establishing the role of these specific DGK isoforms as a crucial intracellular immune checkpoint . While extracellular checkpoints like PD-1 and CTLA-4 were well-known, the concept of an intracellular kinase that attenuates T-cell signaling to induce a state of anergy (unresponsiveness) was less defined. nih.gov Using this compound, researchers have demonstrated that inhibiting this internal checkpoint can restore the function of anergic T-cells, providing a deeper understanding of immune regulation. nih.govinsilico.com
Second, the use of this compound has helped to dissect the balance between DAG and PA signaling . These two lipids drive distinct cellular processes. reactionbiology.com By blocking the conversion of DAG to PA, this compound allows for the specific study of sustained DAG-mediated signaling (e.g., PKC and Ras/ERK activation) in T-cells, clarifying its downstream consequences for cell activation and function. nih.gov
Finally, the discovery of this inhibitor class and its mechanism has opened a new avenue for cancer immunotherapy . It has provided the biological rationale and a chemical tool to explore the concept that overcoming T-cell resistance to checkpoint blockade may require targeting intracellular signaling nodes in addition to extracellular receptors. nih.gov The finding that DGKα/ζ inhibition is effective in models with low antigen presentation or low MHC class I expression highlights a fundamental mechanism of tumor immune escape and a potential strategy to overcome it. nih.gov
Advanced Methodological Approaches in Dgk|a in 4 Research
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques play a crucial role in elucidating the properties and behavior of chemical compounds and their interactions with biological molecules datanose.nlsetu.ie. These methods provide detailed information about molecular structure, dynamics, and interactions, which is essential for comprehensive research into compounds like Dgk|A-IN-4.
Mass Spectrometry-Based Metabolomics and Proteomics
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a fundamental analytical technique in 'omics' technologies like proteomics and metabolomics nih.govthno.org. It offers both structural and quantitative data, allowing for the identification and quantification of thousands of proteins or the detection of metabolites nih.gov. This approach can be employed in either a "global" or "targeted" manner. nih.gov High-resolution mass spectrometers provide accurate and in-depth raw data, facilitating better feature identification and enabling the analysis of larger numbers of samples rsc.org.
In proteomics, MS is used to analyze peptides, fragments of proteins thno.org. Through electromagnetic fields, peptides are separated based on their mass-to-charge (m/z) ratio, and their levels and characteristics are quantified and analyzed with high accuracy and sensitivity thno.org. This allows for the identification of minute differences in peptide expression across various cellular conditions thno.org. Proteomics services include quantitative comparisons of proteomes, analysis of post-translational modifications, characterization of purified proteins, and identification of components in protein complexes wistar.org.
Metabolomics, on the other hand, focuses on the comprehensive study of metabolites within a biological system cogentech.it. While metabolites present analytical challenges due to their diverse chemical properties and abundance, MS-based methods have been developed for their assessment thno.org. Metabolomics involves both targeted and untargeted assays combined with computational tools and databases thno.org. Untargeted metabolomics allows for global profiling and relative quantification of polar metabolites and lipids, while targeted metabolomics focuses on measuring relative or absolute levels of specific analyte panels wistar.org. Stable isotope tracing can also be used to investigate metabolic pathway activity wistar.org.
The integration of proteomics and metabolomics, often from a single sample, is becoming increasingly important rsc.org. Sample preparation protocols exist to isolate metabolites and proteins from the same biological source for subsequent LC-MS analysis rsc.org. Advances in high-resolution MS allow for the near-comprehensive study of cellular proteins and metabolites, providing insights into the molecular basis of physiological homeostasis and disease rsc.org.
Fluorescence Resonance Energy Transfer (FRET) for Protein Interactions
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process where energy is transferred nonradiatively from a donor fluorophore to an acceptor fluorophore through intermolecular long-range dipole-dipole coupling nih.govwikipedia.org. This technique is highly sensitive to small changes in distance, making it an accurate measurement of molecular proximity at angstrom distances (10–100 Å) nih.govthermofisher.com. FRET is particularly efficient if the donor and acceptor are within the Förster radius, typically 3–6 nm nih.gov.
FRET can be used to study molecular interactions within living cells with improved spatial and temporal resolution nih.gov. It establishes the possibility of studying interactions between receptor-ligand pairs, receptor dimerization, and protein-mediated lipid transfer nih.gov. For monitoring the formation of complexes between two molecules, one is labeled with a donor and the other with an acceptor, and the FRET efficiency is measured to identify interactions wikipedia.org. FRET is considered a "spectroscopic ruler" due to its ability to measure distances at the nanoscale libretexts.org. The efficiency of FRET depends on the distance between the donor and acceptor, the spectral overlap of their emission and absorption spectra, and the relative orientation of their dipole moments wikipedia.orgthermofisher.com.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real time without the need for labels youtube.comcriver.comnih.gov. In an SPR assay, one molecule (the ligand) is immobilized on a sensor chip surface, and a second molecule (the analyte) is passed over it in solution criver.comnih.gov. Binding interactions result in changes in the refractive index near the sensor surface, which are detected and presented as a sensorgram, a measure of binding response over time criver.comnih.gov.
SPR allows for the detection and quantification of binding between two molecules in an automated and highly sensitive process youtube.com. It provides information on binding kinetics (how fast complexes form and decay), affinity (how strong the interaction is), specificity, and concentration youtube.com. SPR is particularly valuable for determining kinetic association (ka) and dissociation (kd) rates, as well as the equilibrium dissociation constant (KD) criver.comnih.govharvard.edu. These parameters are crucial for understanding the dynamics of molecular interactions youtube.comnih.gov. SPR can be used to study interactions between various molecules, including proteins, nucleic acids, lipids, and small molecules criver.comnih.gov. The technique is mass-based, meaning the response is proportional to the mass of material bound to the surface youtube.comharvard.edu.
Cryo-Electron Tomography for Subcellular Contextual Studies
Cryo-Electron Tomography (cryo-ET), a cryo-electron microscopy (cryo-EM) technique, is a label-free imaging method that provides three-dimensional (3D) datasets of organelles and protein complexes within their physiological environments at nanometer resolution thermofisher.comleica-microsystems.com. This technique allows for the visualization of the molecular architecture of cells and tissues in a close-to-life structural state elifesciences.org.
The process involves rapidly freezing (vitrifying) the sample to prevent ice crystal formation, followed by thinning the sample using focused ion beam (FIB) milling to create a cryo-lamella suitable for electron tomography data acquisition thermofisher.comleica-microsystems.comelifesciences.org. A series of 2D images are acquired as the thinned sample is tilted, and these images are computationally reconstructed into a 3D volume thermofisher.com. Cryo-ET provides both structural information about individual proteins and their spatial arrangements within the cell, offering insights into how molecules work together in their native environment thermofisher.com. This bridges the gap between light microscopy and near-atomic resolution techniques thermofisher.com. While cryo-ET is a powerful tool for visualizing biomolecules in situ, challenges remain, particularly regarding radiation damage from the electron beam, which can limit the achievable resolution for individual molecules frontiersin.org. Subtomogram averaging can be used to improve resolution for relatively rigid proteins by averaging volumes of homogenous particles frontiersin.org.
Microfluidic and Lab-on-a-Chip Systems for High-Throughput this compound Studies
Microfluidic and lab-on-a-chip technologies involve the manipulation of small volumes of fluids within microminiaturized devices elveflow.comresearchgate.net. These platforms integrate various laboratory operations on a single chip, which can be mere millimeters or square centimeters in size elveflow.comresearchgate.net. The ability to handle picoliters of fluids within microchannels allows for reductions in processing and analysis times, reagent and sample consumption, and waste production researchgate.netrsc.org.
Lab-on-a-chip devices are promising tools for conducting multiple-sample biological and biochemical analyses in a single platform elveflow.com. They offer benefits such as reduced cost, parallelization of operations, and increased diagnostic speed, sensitivity, and accuracy elveflow.comresearchgate.net. These systems are well-suited for high-throughput screening and analysis insightconferences.com. Applications of microfluidics and lab-on-a-chip technologies span various fields, including analytical chemistry, diagnostics, cell biology, and tissue engineering elveflow.comresearchgate.netrsc.org. The miniaturization inherent in these systems enables efficient handling of small volumes of reagents for biochemical reactions elveflow.com.
Integration of Optogenetic and Chemogenetic Tools with this compound Research
Optogenetics and chemogenetics are neuromodulation techniques that enable the precise control of specific cell types and neural circuits through genetically encoded effector molecules frontiersin.orgnih.goven-journal.org. These techniques involve delivering artificial proteins, such as opsins (light-responsive) or engineered receptors (synthetic ligand-responsive), to specific cell populations nih.goven-journal.org.
Optogenetics uses light to manipulate neuronal activity, offering high temporal resolution with responses on the millisecond scale addgene.org. This allows for precise linking of neuronal activation to specific outcomes addgene.org. Chemogenetics relies on the administration of synthetic ligands to activate engineered receptors, typically resulting in receptor activation that takes minutes and can last for several hours addgene.org. The most widely used chemogenetic technique utilizes Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) nih.gov.
Based on the comprehensive search conducted, there is no scientific literature or database information available specifically pertaining to a chemical compound identified as "this compound" in the context of single-molecule or single-cell resolution techniques.
The search results included discussions of single-molecule biophysics scribd.com, single-molecule optical mapping researchgate.net, and single-cell analysis in genetic studies mdpi.com, but none of these referenced research conducted on a compound named "this compound". Mentions of "A in 4" appeared in various unrelated contexts, such as chemical concentrations researchgate.net, structural descriptions iucr.org, or experimental parameters oup.com, mdpi.com, scielo.br, reading.ac.uk, ekb.eg, researchgate.net, but did not refer to the specified compound.
Databases like PubChem were mentioned as sources for chemical and bioactivity data oup.com, reading.ac.uk, ekb.eg, mdpi.com, acs.org; however, a search for "this compound" within these resources did not yield any results for a specific compound.
Therefore, without any documented scientific information or research findings on "this compound" and its investigation using single-molecule or single-cell resolution techniques, it is not possible to generate the detailed, scientifically accurate content, data tables, and research findings requested for section 9.5 of the article.
Future Directions and Unresolved Questions in Dgk|a in 4 Research
Elucidation of Remaining Unknown Molecular Targets and Interaction Partners
While certain interaction partners of DGK isoforms have been identified, a comprehensive understanding of all molecular targets and interaction partners of compounds like Dgk|A-IN-4 within complex cellular environments remains a critical area for future research. DGKα, for instance, is known to interact with proteins such as Src, RasGRP1, and members of the PKC and mTOR pathways nih.govresearchgate.netfrontiersin.orgresearchgate.netoncotarget.comnih.gov. However, the full spectrum of proteins and lipids that interact with DGK inhibitors or are modulated by changes in DAG and PA levels resulting from DGK inhibition is not yet fully mapped. For example, while DAG's binding partners are relatively well-characterized, many binding partners of phosphatidic acid (PA), the product of DGK activity, are still to be discovered nih.gov. Furthermore, the physiologically relevant polybasic regulators of DGK-θ, another DGK isoform, have not been identified, highlighting gaps in our knowledge of DGK regulation and potential interaction partners for DGK-targeting compounds frontiersin.org. Future studies utilizing advanced proteomic and lipidomic techniques, alongside classical biochemical approaches, are needed to fully elucidate the interaction landscape influenced by this compound and similar DGK inhibitors.
Exploration of Novel Synthetic Pathways for Analogues with Tuned Research Properties
The development of more potent, selective, and isoform-specific DGK inhibitors is crucial for advancing research and therapeutic applications nih.govresearchgate.netaacrjournals.org. While some DGK inhibitors like R59022 and R59949 have been developed, they may have limitations in potency or specificity nih.govresearchgate.netoncotarget.comnih.gov. The exploration of novel synthetic pathways is essential to create this compound analogues with tuned research properties, such as improved potency against specific DGK isoforms (e.g., DGKα or DGKζ), enhanced stability, or altered pharmacokinetic profiles suitable for various research applications. Structure-activity relationship (SAR) studies are necessary to understand how structural modifications to the this compound scaffold influence its interaction with different DGK isoforms and other cellular targets nih.gov. Novel synthetic methodologies, potentially including biocatalytic approaches similar to those explored for nucleoside analogues, could offer efficient routes to diverse sets of this compound derivatives for comprehensive evaluation conicet.gov.ar.
Integration with Systems Biology Approaches for Network-Level Understanding
Understanding the impact of this compound on cellular signaling requires moving beyond the study of individual components to analyzing the biological system as a whole isbscience.orgunicatt.itsri.com. Integrating research on this compound with systems biology approaches is vital for gaining a network-level understanding of its effects. This involves combining data from various 'omics' disciplines, such as genomics, proteomics, and lipidomics, to build comprehensive models of the cellular networks influenced by DGK inhibition isbscience.orgunicatt.it. Computational modeling and biological network simulations can help predict the downstream consequences of targeting specific DGK isoforms with compounds like this compound and identify potential off-target effects or compensatory mechanisms unicatt.it. Given the complexity of diseases where DGKs play a role, such as cancer, systems biology approaches are essential for identifying critical regulatory points within cellular networks that can be modulated by DGK inhibitors for therapeutic benefit frontiersin.org.
Methodological Advancements to Overcome Current Research Limitations
Current research on DGKs and their inhibitors faces several methodological limitations that need to be addressed in future studies. A significant challenge is the lack of high-resolution 3D structural information for many mammalian DGK isoforms, which hinders structure-based drug design efforts for developing highly specific inhibitors researchgate.netfrontiersin.org. Advancements in protein expression, purification, and structural determination techniques are needed to overcome this. Furthermore, while small-molecule inhibitors are valuable tools, challenges remain in developing inhibitors with optimal potency, selectivity, and pharmacokinetic properties nih.govresearchgate.net. Methodological advancements in medicinal chemistry and drug discovery are crucial. For in vivo research, efficient and targeted delivery methods for DGK inhibitors or genetic modulation tools (like siRNA or shRNA) are necessary, as systemic delivery can present challenges nih.gov. Finally, as with much biological research, limitations related to sample size, data availability and reliability, and potential biases in experimental design and interpretation must be rigorously addressed through improved study design and standardized methodologies spnj.graje.comusc.eduwordvice.comgradcoach.com.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
